molecular formula C10H10O2 B1268804 Cyclopropyl(4-hydroxyphenyl)methanone CAS No. 36116-18-4

Cyclopropyl(4-hydroxyphenyl)methanone

Cat. No.: B1268804
CAS No.: 36116-18-4
M. Wt: 162.18 g/mol
InChI Key: GVBHKNVCIKUPCZ-UHFFFAOYSA-N
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Description

Cyclopropyl(4-hydroxyphenyl)methanone is an organic compound with the molecular formula C10H10O2 It is characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further substituted with a hydroxy group and a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropyl(4-hydroxyphenyl)methanone can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation of cyclopropylbenzene with 4-hydroxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl(4-hydroxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The methanone group can be reduced to form an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of cyclopropyl(4-carboxyphenyl)methanone.

    Reduction: Formation of cyclopropyl(4-hydroxyphenyl)methanol.

    Substitution: Formation of halogenated derivatives such as cyclopropyl(4-bromophenyl)methanone.

Scientific Research Applications

Cyclopropyl(4-hydroxyphenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropyl(4-hydroxyphenyl)methanone involves its interaction with specific molecular targets. For example, its hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropyl group may also contribute to the compound’s overall stability and reactivity by introducing strain into the molecular structure.

Comparison with Similar Compounds

Cyclopropyl(4-hydroxyphenyl)methanone can be compared with similar compounds such as:

    Cyclopropyl(4-methoxyphenyl)methanone: Differing by the presence of a methoxy group instead of a hydroxy group.

    Cyclopropyl(4-chlorophenyl)methanone: Differing by the presence of a chloro group instead of a hydroxy group.

    Cyclopropyl(4-nitrophenyl)methanone: Differing by the presence of a nitro group instead of a hydroxy group.

These comparisons highlight the unique properties of this compound, such as its ability to form hydrogen bonds and its potential biological activity.

Properties

IUPAC Name

cyclopropyl-(4-hydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,11H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBHKNVCIKUPCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359982
Record name 4-cyclopropanecarbonylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36116-18-4
Record name 4-cyclopropanecarbonylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopropyl(4-hydroxyphenyl)methanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A refluxing solution of sodium hydroxide in water (50% (w/w), 40.4 mL) was treated over a period of 15 minutes with para-hydroxy-4-chlorobutyrophenone (25.0 g, 137 mmol), followed by additional aqueous sodium hydroxide (25% (w/w), 177 mL). Additional para-hydroxy-4-chlorobutyrophenone (25.0 g, 137 mmol) was added portionwise to the reaction mixture, followed by solid sodium hydroxide (40.4 g). A yellow precipitate formed. After refluxing for 60 minutes, water (50 mL) was added and the resulting mixture was refluxed for another 60 minutes, cooled to room temperature, diluted with water (100 mL) and neutralized with acetic acid. The precipitate was collected by filtration, washed with water, air-dried, and triturated at 40° C. with chloroform (1.5 L). The chloroform solution was dried (MgSO4), filtered, and concentrated. The concentrate was recrystallized from chloroform/hexanes to afford 26.65 g (95%) of the desired product.
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Yield
95%

Synthesis routes and methods II

Procedure details

4-chloropropyl(4-hydroxyphenyl)methanone (25.1 g, 127 mmol) was added to a 2 N aqueous solution of sodium hydroxide (283 mL, 566 mmol) in several portions under ice cooling. The reaction mixture was allowed to warm up to room temperature, and was stirred for 6 hours, and then dilute sulfuric acid (1.8 N) was added to the reaction mixture under ice cooling until a pH value of 2 was obtained. The reaction mixture was subjected to extraction twice with ethyl acetate. The organic layer thus obtained was washed with water and brine, and then was dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=4:1→2:1, v/v) to give the title compound (17.7 g, yield: 86%).
Name
4-chloropropyl(4-hydroxyphenyl)methanone
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25.1 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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